molecular formula C9H12N4O B8612502 4,6-Diamino-2-isopropoxy-nicotinonitrile

4,6-Diamino-2-isopropoxy-nicotinonitrile

Cat. No. B8612502
M. Wt: 192.22 g/mol
InChI Key: OYKCTNLPJOZWRJ-UHFFFAOYSA-N
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Patent
US07888374B2

Procedure details

A heavy walled, sealable tube suitable for microwave heating was charged with 6 mL of 2-propanol and 150 mg (6.5 mmol) of sodium. The mixture was stirred at 95° C. until all of the sodium had reacted (15 minutes), then 650 mg (3.05 mmol) of 2-bromo-4,6-diaminonicotinonitrile was added. The tube was sealed, and the mixture was heated with a microwave apparatus at 150° C. for 10 minutes then cooled and diluted with 30 mL of water. The precipitate was collected, washed with water until pH=7, then dried under reduced pressure at 95° C. to provide 312 mg (53%) of pale yellow crystals.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
650 mg
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:4])[CH3:3].[Na].Br[C:7]1[N:14]=[C:13]([NH2:15])[CH:12]=[C:11]([NH2:16])[C:8]=1[C:9]#[N:10]>O>[NH2:16][C:11]1[C:8]([C:9]#[N:10])=[C:7]([O:4][CH:2]([CH3:3])[CH3:1])[N:14]=[C:13]([NH2:15])[CH:12]=1 |^1:4|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
150 mg
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
650 mg
Type
reactant
Smiles
BrC1=C(C#N)C(=CC(=N1)N)N
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A heavy walled, sealable tube suitable for microwave heating
CUSTOM
Type
CUSTOM
Details
had reacted (15 minutes)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water until pH=7
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 95° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC(=C1C#N)OC(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 312 mg
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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